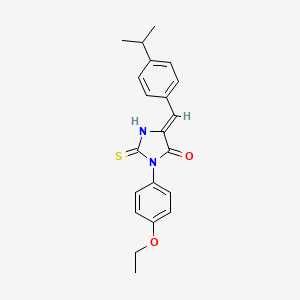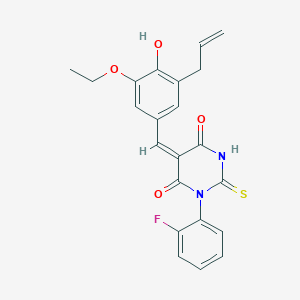![molecular formula C23H17N3O2 B5916299 phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)
phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime, also known as PPMO, is a synthetic compound that has shown promising results in scientific research. PPMO is a derivative of pyridine and is synthesized by reacting pyridine-2-carboxylic acid with 2-chlorobenzoyl chloride followed by reaction with 1-naphthylamine. PPMO has been extensively studied for its potential application in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime involves the inhibition of viral replication and gene expression. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime binds to viral RNA and prevents its translation into viral proteins, thereby inhibiting viral replication. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has also been shown to bind to bacterial RNA and inhibit bacterial growth.
Biochemical and Physiological Effects:
phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to have a long half-life in vivo and is rapidly absorbed by cells. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has also been shown to have anti-inflammatory effects and may have potential application in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has several advantages for laboratory experiments. It is stable and can be stored for extended periods of time. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime is also easy to synthesize and purify. However, phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has shown promising results in scientific research and has potential application in the treatment of various diseases. Future research should focus on optimizing the synthesis of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime to reduce its cost and increase its availability. Further studies are also needed to elucidate the mechanism of action of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime and to identify potential side effects. Additionally, studies should be conducted to evaluate the efficacy of phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime in human clinical trials.
Synthesemethoden
Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime is synthesized by a multi-step process that involves the reaction of pyridine-2-carboxylic acid with 2-chlorobenzoyl chloride followed by reaction with 1-naphthylamine. The resulting compound is then subjected to oximation using hydroxylamine hydrochloride to yield phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime.
Wissenschaftliche Forschungsanwendungen
Phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has been studied extensively for its potential application in the treatment of various diseases. It has been shown to have antiviral activity against various viruses, including Ebola virus, Marburg virus, and SARS-CoV-2. phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime has also been studied for its potential application in the treatment of cancer, bacterial infections, and genetic disorders.
Eigenschaften
IUPAC Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-23(25-20-15-8-12-17-9-4-5-13-19(17)20)28-26-22(18-10-2-1-3-11-18)21-14-6-7-16-24-21/h1-16H,(H,25,27)/b26-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHIZNGWAGXYNG-XTCLZLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC=CC3=CC=CC=C32)/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916216.png)
![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916218.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5916225.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5916226.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916235.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916238.png)

![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916249.png)
![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)
